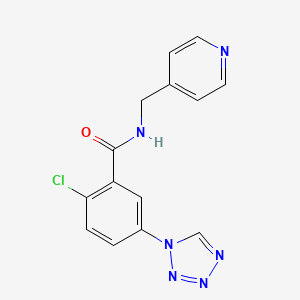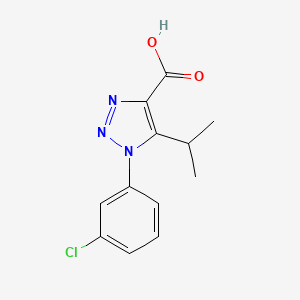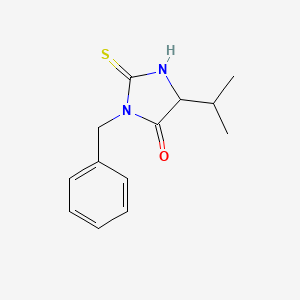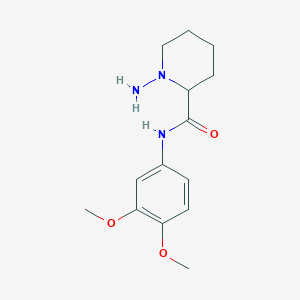
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention due to its potent anticancer activity and its ability to target specific cancer cells.
Mecanismo De Acción
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide targets Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide in clinical settings.
Direcciones Futuras
For research on 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide include clinical trials to evaluate its safety and efficacy in cancer patients, as well as studies to investigate its potential for combination therapy with other anticancer agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide's anticancer activity and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-pyridinecarboxaldehyde and sodium borohydride in the presence of acetic acid. This reaction yields the intermediate 2-chloro-N-(4-pyridinylmethyl)-5-nitrobenzamide, which is then treated with sodium azide and trifluoroacetic acid to give the final product, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been extensively studied for its anticancer activity and has shown promising results in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has also been shown to induce apoptosis in cancer cells and to inhibit the activity of key signaling pathways involved in cancer cell survival and proliferation.
Propiedades
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-13-2-1-11(21-9-18-19-20-21)7-12(13)14(22)17-8-10-3-5-16-6-4-10/h1-7,9H,8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIESPUNCTVGFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)

![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)

![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)
![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)